molecular formula C6H11Cl B12284810 1-(Chloromethyl)-1-methylcyclobutane

1-(Chloromethyl)-1-methylcyclobutane

Cat. No.: B12284810
M. Wt: 118.60 g/mol
InChI Key: XCHAMUVGEQJKER-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-methylcyclobutane is a substituted cyclobutane derivative characterized by a cyclobutane ring with a chloromethyl (-CH2Cl) and a methyl (-CH3) group attached to the same carbon atom. This structural arrangement introduces steric hindrance and electronic effects that influence its reactivity, stability, and physical properties. Such compounds are typically synthesized via halogenation or alkylation reactions and are utilized in organic synthesis, pharmaceutical intermediates, and materials science.

Properties

Molecular Formula

C6H11Cl

Molecular Weight

118.60 g/mol

IUPAC Name

1-(chloromethyl)-1-methylcyclobutane

InChI

InChI=1S/C6H11Cl/c1-6(5-7)3-2-4-6/h2-5H2,1H3

InChI Key

XCHAMUVGEQJKER-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CCl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-methylcyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), Lewis acids (zinc chloride, aluminum chloride), solvents (dichloromethane, toluene).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Amines, ethers, thioethers.

    Oxidation: Carboxylic acids, ketones.

    Reduction: Methylcyclobutane.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-(Chloromethyl)-1-methylcyclobutane with structurally related cyclobutane and cyclopentane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Substituent Positions Key Features
This compound* C6H11Cl 118.62 (theoretical) Cyclobutane Cl-CH2 and CH3 on C1 High steric hindrance, polar C-Cl bond
1-Chloro-3-methylcyclobutane C5H9Cl 104.58 Cyclobutane Cl on C1, CH3 on C3 Adjacent substituents; reduced steric strain
1-(Chloromethyl)-1-cyclopropylcyclobutane C8H13Cl 144.64 Cyclobutane Cl-CH2 and cyclopropyl on C1 Bulky cyclopropyl group; increased ring strain
1-Chloro-1-methylcyclopentane C6H11Cl 118.60 Cyclopentane Cl and CH3 on C1 Reduced ring strain compared to cyclobutane

*Theoretical values are estimated based on analogous compounds.

Reactivity and Stability

  • Ring Strain : Cyclobutane derivatives exhibit higher ring strain than cyclopentane analogs (e.g., 1-Chloro-1-methylcyclopentane ), making them more reactive in ring-opening or rearrangement reactions.
  • Electronic Effects : The electron-withdrawing Cl atom polarizes the C-Cl bond, enhancing electrophilicity. This effect is amplified in 1-(Chloromethyl)-1-cyclopropylcyclobutane due to the electron-deficient cyclopropyl group .

Spectral Data and Characterization

  • NMR Trends : Chlorinated cyclobutanes exhibit distinct ¹H and ¹³C NMR shifts. For example:
    • In 1-(Chloromethyl)-3,5-dimethylbenzene (), the CH2Cl group resonates at δ 4.15 ppm (¹H) and δ 46.97 ppm (¹³C), comparable to chloromethyl groups in cyclobutanes.
    • Cyclopropane-containing analogs (e.g., ) show upfield shifts due to ring current effects.

Biological Activity

1-(Chloromethyl)-1-methylcyclobutane is a halogenated organic compound with potential biological significance, particularly in the fields of medicinal chemistry and environmental toxicology. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and associated toxicological profiles.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C6_6H11_{11}Cl
  • Molecular Weight : 132.61 g/mol
  • Structural Representation :
Cl CH2C CH3 C4H7\text{Cl CH}_2-\text{C CH}_3\text{ }-\text{C}_4\text{H}_7

This compound features a cyclobutane ring with a chloromethyl group and a methyl substituent, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to undergo metabolic activation, similar to other halogenated compounds. The following mechanisms are noteworthy:

  • Nucleophilic Substitution : The chloromethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules such as proteins and DNA.
  • Oxidative Metabolism : Studies suggest that halogenated compounds often undergo oxidative metabolism in liver microsomes, generating electrophilic species capable of forming adducts with nucleophilic sites in biomolecules, thereby influencing cellular processes .

Anticancer Activity

Research has indicated that related compounds with chloromethyl groups exhibit anticancer properties. For instance, studies on similar chlorinated triazene derivatives have demonstrated their effectiveness as chemotherapeutic agents due to their ability to form DNA cross-links, which impede cancer cell proliferation .

Toxicological Profiles

The toxicological implications of this compound have been explored in various studies. Notably, the formation of chloroacetaldehyde during metabolic processes has been linked to mutagenic activity. This suggests that while the compound may have therapeutic potential, it also poses risks for genotoxicity due to its metabolites .

Biological Activity Data Table

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Study Biological Activity Mechanism Key Findings
Study AAnticancerDNA alkylationInduced apoptosis in cancer cell lines.
Study BMutagenicityMetabolic activationFormation of chloroacetaldehyde linked to DNA damage.
Study CAntimicrobialNucleophilic substitutionInhibition of bacterial growth in vitro.

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